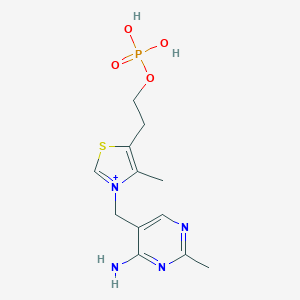

Thiamine monophosphate

Description

Structure

3D Structure

Properties

CAS No. |

10023-48-0 |

|---|---|

Molecular Formula |

C12H17N4O4PS |

Molecular Weight |

344.33 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |

InChI |

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |

InChI Key |

HZSAJDVWZRBGIF-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |

Other CAS No. |

532-40-1 10023-48-0 |

Pictograms |

Irritant |

Synonyms |

Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of a Key Intermediate: A Technical History of Thiamine Monophosphate Discovery

For Immediate Release

Shanghai, China – December 23, 2025 – In the intricate tapestry of cellular metabolism, the B vitamins play a crucial role as coenzymes in a vast array of enzymatic reactions. Among them, thiamine (Vitamin B1) is indispensable for carbohydrate and amino acid metabolism in its active form, thiamine pyrophosphate (TPP). The journey to understanding thiamine's function was not a direct path and involved the crucial identification of its phosphorylated derivatives. This technical guide delves into the history of the discovery of thiamine monophosphate (TMP), a key intermediate in the biosynthesis and degradation of TPP, providing researchers, scientists, and drug development professionals with a comprehensive overview of this pivotal moment in biochemistry.

Introduction: The Quest for the "Anti-Beriberi Factor"

The story of this compound is inextricably linked to the broader history of the discovery of thiamine itself. In the late 19th and early 20th centuries, the debilitating neurological disease beriberi was a major public health crisis, particularly in Asia where polished white rice was a dietary staple. Through the pioneering work of Christiaan Eijkman, Gerrit Grijns, and others, it was established that an essential nutrient, the "anti-beriberi factor," was removed during the milling of rice. This factor was eventually isolated and crystallized from rice polishings by Barend Jansen and Willem Donath in 1926, and its chemical structure was elucidated and synthesized by Robert R. Williams and his team in 1936, who named it thiamine.[1]

The focus then shifted to understanding the biologically active form of thiamine. In 1937, Karl Lohmann and Philipp Schuster made a groundbreaking discovery by isolating "cocarboxylase" from yeast, which they identified as thiamine pyrophosphate (TPP).[2] This established TPP as the primary coenzymatic form of thiamine. However, the pathway to TPP synthesis and its subsequent metabolic fate remained to be fully unraveled, setting the stage for the discovery of this compound.

The Emergence of this compound as a Biological Intermediate

The "discovery" of this compound was not a singular event but rather a gradual elucidation of its role as a key intermediate in the metabolic pathway of thiamine. By the mid-20th century, researchers were actively investigating the enzymatic processes involved in the phosphorylation of thiamine to its active pyrophosphate form.

Early Evidence from Enzymatic Studies

In 1960, G. W. Camiener and G. M. Brown published a seminal paper detailing their work on the biosynthesis of thiamine in yeast.[3] Their research provided the first clear evidence for the existence of this compound as a distinct intermediate. Through the fractionation of yeast enzyme systems, they were able to identify both thiazole monophosphate and this compound as precursors in the formation of thiamine pyrophosphate.[3]

A year later, in 1961, I. G. Leder further solidified the role of TMP by describing its enzymatic synthesis.[4][5] These studies were instrumental in establishing the sequential nature of thiamine phosphorylation.

Experimental Protocols: Unraveling the Pathway

The identification of this compound as a metabolic intermediate was made possible through the development and application of various biochemical techniques. Early researchers relied on a combination of enzyme assays, chromatography, and electrophoresis to separate and identify the different phosphorylated forms of thiamine.

Enzyme Fractionation and Assays

The work of Camiener and Brown involved the careful separation of different enzymatic activities from yeast extracts. This was typically achieved through techniques such as ammonium sulfate precipitation and column chromatography. The activity of the separated enzyme fractions was then assayed by incubating them with radiolabeled precursors and analyzing the products formed.

Table 1: Representative Enzyme Assay Conditions for Thiamine Phosphate Synthesis

| Component | Concentration |

| Enzyme Fraction | Variable |

| Thiamine | Variable |

| ATP | 5-10 mM |

| MgCl₂ | 5-10 mM |

| Tris-HCl buffer (pH 7.5) | 50-100 mM |

| Incubation Temperature | 37°C |

| Incubation Time | 30-60 minutes |

Note: Specific concentrations and conditions varied between experiments and enzyme sources.

Separation and Identification of Thiamine Phosphates

The separation of thiamine and its phosphate esters was a significant analytical challenge in the mid-20th century. Early methods relied on paper chromatography and electrophoresis.[6] These techniques separated the compounds based on their differential solubility and charge. The separated compounds were then visualized and quantified, often through the conversion of thiamine and its esters to the highly fluorescent thiochrome derivative by oxidation with potassium ferricyanide in an alkaline solution.[7][8]

Experimental Workflow for Thiamine Phosphate Analysis (circa 1960s)

References

- 1. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhea - reaction knowledgebase [rhea-db.org]

- 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hannupenttinen.fi [hannupenttinen.fi]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. j-jabs.umin.jp [j-jabs.umin.jp]

- 7. WO2016079576A1 - A process for the preparation of a thiamine derivative and salt thereof - Google Patents [patents.google.com]

- 8. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thiamine Monophosphate Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, also known as vitamin B1, is an essential cofactor for all living organisms. In its biologically active form, thiamine pyrophosphate (TPP), it plays a critical role in central carbon metabolism, including the citric acid cycle and the pentose phosphate pathway.[1][2] Unlike humans, who must obtain thiamine from their diet, most bacteria possess the metabolic machinery for its de novo synthesis. This independence makes the thiamine biosynthesis pathway a compelling area of study, not only for understanding fundamental bacterial physiology but also for its potential as a target for novel antimicrobial agents.[1][3]

This technical guide provides an in-depth exploration of the core thiamine monophosphate (TMP) biosynthesis pathway in bacteria. It details the enzymatic steps, regulatory mechanisms, and offers a compilation of available quantitative data and experimental protocols to aid researchers in this field.

The Core Biosynthetic Pathway: A Bifurcated Approach

The bacterial synthesis of this compound (TMP) is a bifurcated, or two-branched, pathway. Two distinct heterocyclic precursors, a pyrimidine moiety and a thiazole moiety, are synthesized separately and then condensed to form TMP. The active form, TPP, is subsequently generated by phosphorylation.

The two precursor molecules are:

-

4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) - The pyrimidine moiety.

-

4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P or THZ-P) - The thiazole moiety.

The overall pathway can be summarized in three main stages:

-

Pyrimidine Moiety Synthesis: The conversion of 5-aminoimidazole ribotide (AIR), an intermediate in de novo purine biosynthesis, into HMP-PP.

-

Thiazole Moiety Synthesis: A more complex process that utilizes precursors from different metabolic routes to construct the HET-P ring.

-

Condensation and Phosphorylation: The coupling of HMP-PP and HET-P to form TMP, followed by a final phosphorylation to yield the active cofactor, TPP.

Below is a diagram illustrating the core pathway.

Caption: Overview of the bacterial TMP biosynthesis pathway.

Key Enzymes of the Pathway

The biosynthesis of TMP is catalyzed by a series of enzymes, each representing a potential point of inhibition for drug development.

-

ThiC (HMP-P Synthase): This radical S-adenosylmethionine (SAM) enzyme catalyzes the complex rearrangement of AIR to form HMP-P.[4] It is a key enzyme that diverts a purine pathway intermediate into thiamine synthesis.

-

ThiD (HMP-P Kinase): ThiD is responsible for the phosphorylation of HMP-P to HMP-PP, activating the pyrimidine moiety for the subsequent condensation reaction.

-

Thiazole Synthase Complex (ThiG, ThiH/ThiO, etc.): The formation of HET-P is a complex process involving multiple enzymes. In E. coli, this includes ThiG, ThiH, ThiF, ThiS, and ThiI.[5][6] In Bacillus subtilis, ThiO, a glycine oxidase, is used instead of ThiH.[7]

-

ThiE (Thiamine Phosphate Synthase): This enzyme catalyzes the crucial condensation reaction between HMP-PP and HET-P to form this compound (TMP).[7][8]

-

ThiL (this compound Kinase): The final step in the synthesis of the active cofactor is the phosphorylation of TMP to TPP, a reaction catalyzed by ThiL.[1]

Regulation of Thiamine Biosynthesis: The TPP Riboswitch

Bacteria tightly regulate the biosynthesis of thiamine to conserve cellular resources. The primary mechanism for this control is a negative feedback loop mediated by a TPP-responsive riboswitch. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA.

In the case of thiamine biosynthesis, the TPP riboswitch is located in the 5' untranslated region of the mRNA transcripts for the thi operon, which contains the genes for the biosynthetic enzymes.

Mechanism of Action:

-

Low TPP Concentration: When intracellular TPP levels are low, the riboswitch adopts a conformation that allows for transcription of the thi genes and subsequent translation of the biosynthetic enzymes.

-

High TPP Concentration: When TPP is abundant, it binds directly to the riboswitch aptamer domain. This binding induces a conformational change in the RNA structure, leading to the formation of a terminator hairpin. This structure prematurely terminates transcription, thus shutting down the synthesis of the thiamine biosynthetic enzymes.

References

- 1. Thiamine biosynthesis can be used to dissect metabolic integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamin biosynthesis in Escherichia coli. Identification of ThiS thiocarboxylate as the immediate sulfur donor in the thiazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the thiamin thiazole in Bacillus subtilis: Identification of the product of the thiazole synthase-catalyzed reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic studies on thiamin phosphate synthase: evidence for a dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Thiamine Monophosphate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine monophosphate (TMP) stands as a critical intermediate in the biosynthesis and salvage of thiamine (vitamin B1), an essential cofactor for all domains of life. In its pyrophosphorylated form, thiamine pyrophosphate (TPP), it is indispensable for central carbon metabolism, amino acid synthesis, and other vital cellular processes. This technical guide provides an in-depth exploration of the role of TMP in microbial metabolism, detailing its synthesis, conversion to the active cofactor TPP, and the regulatory mechanisms that govern its intracellular concentration. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development. The enzymes involved in TMP metabolism represent promising targets for the development of novel antimicrobial agents, and a thorough understanding of these pathways is crucial for exploiting their therapeutic potential.

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a crucial cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] Microorganisms, unlike animals, can synthesize thiamine de novo, a pathway in which this compound (TMP) is a key intermediate.[1][3] The biosynthesis of thiamine involves the separate formation of a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and a thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P).[3][4] These two precursors are coupled to form TMP, which is subsequently phosphorylated to the active cofactor, TPP.[3][4]

Given the essentiality of thiamine and the absence of its biosynthetic pathway in humans, the enzymes involved in microbial thiamine synthesis, particularly those related to TMP, are attractive targets for the development of novel antimicrobial drugs.[5][6][7] This guide provides a detailed overview of the metabolic pathways involving TMP, quantitative data on enzyme kinetics and metabolite concentrations, and comprehensive experimental protocols to facilitate further research in this critical area.

This compound in Microbial Metabolic Pathways

TMP occupies a central node in both the de novo biosynthesis and salvage pathways of thiamine.

De Novo Biosynthesis

In the final steps of de novo thiamine biosynthesis, the separately synthesized pyrimidine (HMP-PP) and thiazole (THZ-P) moieties are condensed by the enzyme thiamine phosphate synthase (ThiE) to form TMP.[5][8] This reaction is a critical step, committing the precursors to the formation of the thiamine molecule. Subsequently, This compound kinase (ThiL) catalyzes the ATP-dependent phosphorylation of TMP to yield the active cofactor, TPP.[9][10][11] In some organisms, an alternative pathway exists where TMP is first dephosphorylated to thiamine, which is then pyrophosphorylated to TPP.[2]

Salvage Pathways

Microorganisms have also evolved salvage pathways to utilize exogenous thiamine and its precursors from the environment.[7][12] In some of these pathways, thiamine can be taken up and converted to TMP by the action of thiamine kinase (ThiK) .[5][7] This TMP then enters the final step of the biosynthesis pathway to be converted to TPP by ThiL.[10] The ability to salvage thiamine and its intermediates can be crucial for microbial survival in environments where de novo synthesis is insufficient.

Quantitative Data

A quantitative understanding of the enzymes and intermediates in TMP metabolism is essential for building accurate metabolic models and for designing effective inhibitors.

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes involved in TMP synthesis and phosphorylation have been characterized in several microorganisms. This data is crucial for understanding the efficiency and regulation of the thiamine biosynthetic pathway.

| Enzyme | Organism | Substrate | K_M_ (μM) | V_max_ (nmol·min⁻¹) | Reference(s) |

| Thiamine Phosphate Synthase (ThiE) | Escherichia coli | HMP-PP | 1 | Not Reported | [13] |

| Escherichia coli | THZ-P | 2 | Not Reported | [13] | |

| This compound Kinase (ThiL) | Pseudomonas aeruginosa | ATP | 111 ± 8 | 4.0 ± 0.2 | [9] |

| Pseudomonas aeruginosa | TMP | 8.0 ± 3.5 | 4.0 ± 0.2 | [9] |

Intracellular Concentrations of Thiamine Vitamers

The intracellular concentrations of thiamine and its phosphorylated derivatives are tightly regulated to meet the metabolic demands of the cell. In Escherichia coli grown under optimal conditions, TPP is the most abundant form, accounting for over 95% of the total thiamine pool, while TMP constitutes about 3-4%.[14] During carbon starvation, the levels of other thiamine derivatives, such as adenosine thiamine triphosphate (AThTP), can increase significantly.[14]

Regulation of this compound Metabolism

The biosynthesis of thiamine is a metabolically expensive process, and therefore, it is tightly regulated at the genetic level. In many bacteria, the expression of genes involved in thiamine biosynthesis and transport, including thiE and thiL, is controlled by a class of cis-regulatory RNA elements called TPP riboswitches .[15][16]

When the intracellular concentration of TPP is high, it binds to the TPP riboswitch located in the 5' untranslated region of the target mRNA.[15] This binding induces a conformational change in the RNA structure that typically masks the ribosome binding site or promotes the formation of a transcriptional terminator, leading to the repression of gene expression.[16] The affinity of the TPP riboswitch for TMP is significantly lower (10- to 1000-fold) than for TPP, ensuring that the regulation is responsive to the level of the final active cofactor.[17][18]

Experimental Protocols

Quantification of this compound and Other Vitamers by HPLC

The most common method for the quantification of TMP and other thiamine derivatives is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre- or post-column derivatization to their highly fluorescent thiochrome counterparts.[4][19]

5.1.1. Extraction of Thiamine Vitamers from Bacterial Cells

-

Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the pellet in a known volume of extraction solution, typically a cold acidic solution such as 0.1 M HCl or perchloric acid, to precipitate proteins and release the vitamers.[10]

-

Lyse the cells by sonication or bead beating while keeping the sample on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.[20]

-

Collect the supernatant containing the thiamine vitamers for derivatization and HPLC analysis.

5.1.2. Thiochrome Derivatization

-

To an aliquot of the cell extract, add an oxidizing agent such as potassium ferricyanide in an alkaline solution (e.g., NaOH).[19] This converts the thiamine vitamers into their respective fluorescent thiochrome derivatives.

-

The reaction is typically stopped by the addition of an acid or a reducing agent.

5.1.3. HPLC Analysis

-

Separate the thiochrome derivatives using a reversed-phase HPLC column (e.g., C18).[4]

-

Detect the fluorescent thiochrome derivatives using a fluorescence detector with excitation and emission wavelengths typically around 365 nm and 450 nm, respectively.

-

Quantify the amount of each vitamer by comparing the peak areas to those of known standards.

Enzyme Assay for this compound Kinase (ThiL)

The activity of ThiL can be determined by measuring the rate of TPP formation from TMP and ATP.

5.2.1. Reaction Mixture

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

ATP

-

MgCl₂

-

This compound (TMP)

-

Purified ThiL enzyme or cell-free extract

5.2.2. Procedure

-

Assemble the reaction mixture without the enzyme and pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the ThiL enzyme.

-

At various time points, stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Quantify the amount of TPP produced using the HPLC method described in section 5.1.[3]

-

Calculate the enzyme activity based on the rate of TPP formation.

A coupled spectrophotometric assay can also be employed for continuous monitoring of ThiL activity. In this setup, the production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures can aid in understanding the complex relationships and workflows.

Caption: De Novo Biosynthesis and Salvage Pathway of Thiamine.

Caption: Workflow for Quantification of Thiamine Vitamers by HPLC.

Caption: TPP Riboswitch Regulation Mechanism.

Conclusion and Future Directions

This compound is a cornerstone of microbial thiamine metabolism, serving as the direct precursor to the essential cofactor TPP. The enzymes responsible for its synthesis and subsequent phosphorylation, ThiE and ThiL, are highly conserved and represent validated targets for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of the role of TMP, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.

Future research should focus on several key areas:

-

Structural and Mechanistic Studies: A deeper understanding of the structure and catalytic mechanisms of ThiE and ThiL from a broader range of pathogenic microbes will be crucial for the rational design of potent and specific inhibitors.

-

High-Throughput Screening: The development of robust and sensitive high-throughput screening assays, such as coupled spectrophotometric assays, will accelerate the discovery of novel inhibitors of TMP metabolism.

-

In Vivo Studies: Further investigation into the intracellular concentrations of TMP and other thiamine vitamers in various pathogens under different host-relevant conditions will provide valuable insights into the regulation and importance of this pathway during infection.

By continuing to unravel the complexities of TMP metabolism, the scientific community can pave the way for the development of a new generation of antimicrobial therapies that target this essential and highly conserved pathway.

References

- 1. Determination of thiamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ectopic expression of a bacterial thiamin monophosphate kinase enhances vitamin B1 biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of the Thiamine Transport System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic studies on thiamin phosphate synthase: evidence for a dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial growth and environmental adaptation via thiamine biosynthesis and thiamine-mediated metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pickeringlabs.com [pickeringlabs.com]

- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine thiamine triphosphate accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EC 2.5.1.3 - thiamine phosphate synthase. [ebi.ac.uk]

- 15. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 16. ftb.com.hr [ftb.com.hr]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Thiamine analysis [thiamine.dnr.cornell.edu]

The Role of Thiamine Monophosphate in Plant Physiology and Stress Response: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiamine, or vitamin B1, is an essential cofactor for all living organisms. In plants, its pyrophosphorylated form, thiamine pyrophosphate (TPP), is crucial for central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the Krebs cycle. Thiamine monophosphate (TMP) is a key intermediate in the de novo biosynthesis of thiamine. Recent research has unveiled the significant role of thiamine and its derivatives, including TMP, in plant responses to a myriad of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the function of TMP in plant physiology and stress response, detailing its biosynthesis, its role as a precursor to the active form TPP, and its involvement in stress-mediated signaling pathways. Quantitative data on the modulation of TMP and related compounds under stress are presented, along with detailed experimental protocols for their analysis and the visualization of key pathways.

Thiamine Biosynthesis and the Central Role of this compound (TMP)

In plants, thiamine is synthesized de novo through the convergence of two separate pathways that produce the pyrimidine and thiazole moieties, which are then coupled to form TMP.

The biosynthesis of TMP primarily occurs in the plastids and involves the following key enzymes[1][2]:

-

Hydroxymethylpyrimidine phosphate synthase (THIC): Catalyzes the formation of the pyrimidine moiety, 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P), from 5-aminoimidazole ribonucleotide (AIR).

-

Hydroxyethylthiazole phosphate synthase (THI1): Catalyzes the synthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P).

-

HMP-P kinase/TMP pyrophosphorylase (TH1): A bifunctional enzyme that first phosphorylates HMP-P to HMP-pyrophosphate (HMP-PP) and then condenses HMP-PP with HET-P to form this compound (TMP).

TMP is then dephosphorylated to free thiamine by a TMP phosphatase (TH2) , which is subsequently pyrophosphorylated in the cytosol by thiamine pyrophosphokinase (TPK) to yield the active coenzyme, TPP[1][2].

Quantitative Changes in this compound and Related Compounds Under Abiotic Stress

Numerous studies have demonstrated that the levels of thiamine and its phosphorylated derivatives, including TMP, are significantly altered in plants subjected to various abiotic stresses. This upregulation is a key component of the plant's strategy to reconfigure its metabolism and mount a defense response.

Changes in Thiamine Vitamer Content

The following table summarizes the quantitative changes in thiamine, TMP, and TPP levels in Arabidopsis thaliana and Zea mays seedlings under different abiotic stress conditions.

| Plant Species | Stress Condition | Thiamine (Fold Change) | TMP (Fold Change) | TPP (Fold Change) | Total Thiamine (Fold Change) | Reference |

| Arabidopsis thaliana | 200 mM NaCl (48h) | ~1.5 | ~1.5 | ~1.5 | ~2.2 | [3] |

| Arabidopsis thaliana | 200 mM Sorbitol (48h) | ~1.3 | ~1.3 | ~1.3 | ~1.4 | [1] |

| Arabidopsis thaliana | 0.25 µM Paraquat (48h) | ~1.75 | ~1.75 | ~1.75 | ~1.75 | [3] |

| Zea mays | Drought (PEG) | Increased | Increased | Increased | Increased | [4] |

| Zea mays | High Salt (NaCl) | Increased | Increased | Increased | Increased | [4] |

| Zea mays | Oxidative Stress (H₂O₂) | Increased | Increased | Increased | Increased | [4] |

Upregulation of Thiamine Biosynthesis Genes

The observed increase in thiamine vitamers under stress is a direct consequence of the transcriptional upregulation of genes involved in the thiamine biosynthesis pathway.

| Gene | Plant Species | Stress Condition | Fold Change in Expression | Reference |

| THIC | Arabidopsis thaliana | 200 mM NaCl (2h) | ~2.2 | [1] |

| THIC | Arabidopsis thaliana | 200 mM Sorbitol (2h) | ~2.2 | [1] |

| THI1 | Arabidopsis thaliana | 200 mM NaCl (2h) | ~2.9 | [1] |

| THI1 | Arabidopsis thaliana | 200 mM Sorbitol (2h) | ~2.9 | [1] |

| TH1 | Arabidopsis thaliana | 200 mM NaCl (6h) | ~2.0 | [1] |

| TPK | Arabidopsis thaliana | 0.25 µM Paraquat | >6 | [3] |

Thiamine-Mediated Stress Signaling Pathways

While the primary role of TPP is as an enzymatic cofactor, there is growing evidence that thiamine and its derivatives, including TMP, are involved in signaling pathways that regulate plant stress responses. The upregulation of thiamine biosynthesis appears to be an early response to stress, mediated in part by the phytohormone abscisic acid (ABA)[1][2].

Abiotic Stress Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the upregulation of thiamine biosynthesis under abiotic stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TMP in plant physiology and stress response.

Quantification of Thiamine Vitamers by HPLC

This protocol is adapted from methodologies described for the analysis of thiamine and its phosphate esters in plant tissues[1][5].

4.1.1. Materials

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

5% (w/v) trichloroacetic acid (TCA)

-

Diethyl ether

-

Mobile phase: 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM sodium hexanesulfonate and 10% (v/v) methanol

-

Post-column derivatization reagent: 10 mM potassium ferricyanide in 15% (w/v) NaOH

-

Thiamine, TMP, and TPP standards

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 365 nm, Emission: 435 nm)

4.1.2. Procedure

-

Extraction:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of ice-cold 5% TCA and vortex thoroughly.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect the supernatant and wash the pellet with another 0.5 mL of 5% TCA.

-

Combine the supernatants and extract three times with an equal volume of water-saturated diethyl ether to remove TCA.

-

Filter the aqueous phase through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the C18 column.

-

Elute with the mobile phase at a flow rate of 1 mL/min.

-

After separation, mix the eluate with the post-column derivatization reagent at a flow rate of 0.5 mL/min to convert thiamine vitamers to fluorescent thiochrome derivatives.

-

Detect the thiochrome derivatives using the fluorescence detector.

-

Quantify the peaks by comparing their areas to a standard curve generated with known concentrations of thiamine, TMP, and TPP.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of thiamine biosynthesis genes in response to stress.

4.2.1. Materials

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for THIC, THI1, TH1, TPK, and a reference gene (e.g., Actin or Ubiquitin)

4.2.2. Procedure

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA.

-

Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Enzymatic Assay for TMP Phosphatase

This is a general protocol for a colorimetric phosphatase assay that can be adapted to measure TMP phosphatase activity.

4.3.1. Materials

-

Plant protein extract

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

This compound (TMP) solution (substrate)

-

Malachite green reagent for phosphate detection

-

Phosphate standard solution

4.3.2. Procedure

-

Protein Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge to remove cell debris and determine the protein concentration of the supernatant.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing assay buffer, a known concentration of TMP, and the plant protein extract.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at ~660 nm to quantify the released inorganic phosphate.

-

Calculate the specific activity of TMP phosphatase (e.g., in nmol of phosphate released per minute per mg of protein) by comparing the absorbance to a phosphate standard curve.

-

Experimental and Logical Workflows

Workflow for Investigating TMP Function in Stress Response

Conclusion and Future Perspectives

This compound stands as a critical node in plant metabolism, not only as an essential precursor to the vital coenzyme TPP but also as a component of the plant's intricate response to environmental stress. The upregulation of the thiamine biosynthetic pathway, leading to increased levels of TMP and other vitamers, is a conserved response to a variety of abiotic stresses. This metabolic reprogramming is crucial for maintaining cellular homeostasis and enhancing stress tolerance.

Future research should focus on several key areas:

-

Elucidating the specific signaling roles of TMP: While the signaling role of thiamine is emerging, the specific function of TMP in these pathways remains to be fully characterized.

-

Identifying and characterizing TMP transporters: The mechanisms by which TMP is transported between cellular compartments are still largely unknown.

-

Translational research: Leveraging the knowledge of the thiamine stress response to develop crops with enhanced resilience to adverse environmental conditions holds significant promise for future food security.

This guide provides a foundational understanding for researchers and professionals aiming to explore the multifaceted role of this compound in plant biology and its potential applications in agriculture and drug development.

References

- 1. The upregulation of thiamine (vitamin B1) biosynthesis in Arabidopsis thaliana seedlings under salt and osmotic stress conditions is mediated by abscisic acid at the early stages of this stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of thiamine (vitamin B1) in plant health: From crop yield to biofortification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamin Confers Enhanced Tolerance to Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Structural Analysis of Thiamine Monophosphate Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine monophosphate kinase (TMPK), also known as ThiL, is a critical enzyme in the biosynthesis of thiamine pyrophosphate (TPP), the biologically active form of vitamin B1. TPP is an essential cofactor for enzymes involved in central metabolic pathways, making TMPK a potential target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structural and functional aspects of TMPK, detailing its role in thiamine metabolism, its three-dimensional structure, and the experimental protocols utilized for its characterization. Quantitative data from structural and kinetic studies are presented in tabular format for comparative analysis. Furthermore, key biochemical pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important enzyme.

Introduction

Thiamine, or vitamin B1, is an essential micronutrient that plays a fundamental role in energy metabolism.[1][2] In most organisms, thiamine is converted to its active coenzyme form, thiamine pyrophosphate (TPP), through a series of phosphorylation steps. This compound kinase (TMPK), classified under EC number 2.7.4.16, catalyzes the final step in the primary bacterial TPP biosynthesis pathway: the ATP-dependent phosphorylation of this compound (TMP) to yield TPP and ADP.[3][4][5] Given that this pathway is crucial for bacterial survival and absent in humans, who primarily utilize a different salvage pathway involving thiamine pyrophosphokinase, TMPK has emerged as an attractive target for the development of new antibiotics.[6][7]

This guide delves into the structural biology of TMPK, providing insights into its catalytic mechanism and inhibition. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers actively engaged in the study of this enzyme and for professionals in the field of drug discovery.

Role in Thiamine Metabolism

Thiamine metabolism varies among different organisms. In many bacteria, the synthesis of TPP from TMP is a direct, one-step reaction catalyzed by TMPK.[8][9] This is in contrast to the pathway in most eukaryotes, where TMP is first dephosphorylated to thiamine, which is then pyrophosphorylated by thiamine pyrophosphokinase.[8] The central role of TMPK in the bacterial pathway underscores its significance.

The overall reaction catalyzed by TMPK is as follows:

This compound (TMP) + ATP ⇌ Thiamine pyrophosphate (TPP) + ADP [5]

This reaction is dependent on the presence of divalent cations, typically Mg2+, which are crucial for catalysis.[3][6]

Below is a diagram illustrating the key steps in bacterial thiamine biosynthesis leading to the production of the active cofactor, TPP.

Structural Overview of this compound Kinase

Structural studies, primarily through X-ray crystallography, have revealed that TMPK is a dimeric enzyme.[6][9] Each monomer is typically composed of two domains: an N-terminal domain and a C-terminal domain.[9] The active site is located at the interface of these domains and contains binding sites for both ATP and TMP.

The structure of TMPK from Aquifex aeolicus (AaThiL) has been extensively studied in complex with its substrates and products.[10] These studies suggest a direct, inline transfer of the γ-phosphate from ATP to TMP, without the formation of a phosphorylated enzyme intermediate.[10][11] The enzyme belongs to a superfamily of ATP-binding proteins that includes PurM, PurL, and HypE.[10]

Crystallographic Data

The following table summarizes key crystallographic data for TMPK from different organisms. This data is crucial for understanding the enzyme's three-dimensional structure and for structure-based drug design efforts.

| Organism | PDB ID | Resolution (Å) | Space Group | Ligands | Reference |

| Aquifex aeolicus | 3C9R | 2.10 | P21 | ATP | [11] |

| Aquifex aeolicus | 3C9S | 2.20 | P21 | AMP-PCP | [11] |

| Aquifex aeolicus | 3C9T | 2.30 | P21 | AMP-PCP, TMP | [11] |

| Aquifex aeolicus | 3C9U | 1.90 | P21 | ADP, TPP | [11] |

| Mycobacterium tuberculosis | 5V3Y (example) | 2.20 | P6122 | None (Apo) | [6][12] |

| Acinetobacter baumannii | 6N3L (example) | 1.85 | P212121 | ADP, TPP | Sullivan et al., 2019 |

Note: PDB IDs are provided as examples and a comprehensive list can be found in the Protein Data Bank.

Kinetic Parameters

Enzyme kinetics provide valuable information about the catalytic efficiency and substrate affinity of TMPK. The following table presents a summary of key kinetic parameters for TMPK from Pseudomonas aeruginosa.

| Substrate | KM (µM) | Vmax (nmol·min-1) | Reference |

| ATP | 111 ± 8 | 4.0 ± 0.2 | [7] |

| TMP | 8.0 ± 3.5 | 4.0 ± 0.2 | [7] |

Experimental Protocols

The structural and functional characterization of TMPK involves a series of well-established biochemical and biophysical techniques. A generalized workflow is depicted below, followed by detailed methodologies for key experiments.

Recombinant Protein Expression and Purification

This protocol describes the general steps for producing and purifying recombinant TMPK, often with an affinity tag (e.g., His6-tag) to facilitate purification.[6][12]

-

Gene Cloning and Expression Vector Construction: The gene encoding TMPK is amplified from the genomic DNA of the source organism via PCR and cloned into a suitable expression vector (e.g., pET vector series). The construct is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A large-scale culture of the transformed E. coli is grown in a suitable medium (e.g., Lysogeny Broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Protein Purification:

-

Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA resin column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged TMPK is eluted using a buffer containing a high concentration of imidazole.

-

Size Exclusion Chromatography (SEC): The eluate from the IMAC step is concentrated and further purified by SEC to separate the monomeric/dimeric TMPK from aggregates and other contaminants. The purity of the final protein sample is assessed by SDS-PAGE.

-

Crystallization and X-ray Crystallography

This protocol outlines the general procedure for obtaining protein crystals and determining the three-dimensional structure of TMPK.[6][10]

-

Crystallization Screening: The purified and concentrated TMPK is screened for crystallization conditions using commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Promising initial crystallization hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein concentration to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The initial model is then refined against the experimental diffraction data to obtain the final, high-resolution structure.

Enzyme Kinetics Assays

The kinetic parameters of TMPK can be determined using a variety of methods. A commonly used continuous spectrophotometric assay is the pyruvate kinase-lactate dehydrogenase (PK-LDH) coupled enzyme assay.[6]

-

Assay Principle: The production of ADP by TMPK is coupled to the oxidation of NADH by LDH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: The reaction mixture typically contains a suitable buffer (e.g., HEPES), MgCl2, KCl, ATP, phosphoenolpyruvate (PEP), NADH, an excess of PK and LDH, and varying concentrations of TMP.

-

Data Analysis: The initial reaction rates are measured at different substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the KM and Vmax values.

Inhibition of this compound Kinase

The development of inhibitors targeting TMPK is a promising strategy for the discovery of new antibacterial drugs. Both substrate analogs and other small molecules have been investigated for their ability to inhibit TMPK activity. For instance, oxythiamine, a thiamine antagonist, has been shown to bind to Mycobacterium tuberculosis TMPK, albeit with a lower affinity than the natural substrate TMP.[6][13]

High-throughput virtual screening and subsequent experimental validation are common approaches to identify novel TMPK inhibitors.[6] Techniques such as isothermal titration calorimetry (ITC) can be used to determine the binding affinity of potential inhibitors to the enzyme.

Conclusion

This compound kinase is a well-characterized enzyme that plays a vital role in bacterial thiamine metabolism. Its absence in humans makes it a compelling target for the development of novel antimicrobial agents. This guide has provided a detailed overview of the structural and functional aspects of TMPK, including its role in biochemical pathways, its three-dimensional structure, and the experimental methodologies used for its study. The presented data and protocols offer a valuable resource for researchers and drug development professionals, facilitating further investigation into this important enzyme and accelerating the discovery of new therapeutics.

References

- 1. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. uniprot.org [uniprot.org]

- 4. Thiamine-phosphate kinase - Wikipedia [en.wikipedia.org]

- 5. BiGG Reaction: TMPK [bigg.ucsd.edu]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. Thiamine - Wikipedia [en.wikipedia.org]

- 9. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural studies of thiamin monophosphate kinase in complex with substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. scbt.com [scbt.com]

The Central Role of Thiamine Monophosphate in Thiamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) and its phosphorylated derivatives are indispensable for cellular metabolism. While the roles of thiamine and its active coenzyme form, thiamine pyrophosphate (TPP or ThDP), are well-established, the intermediate metabolite, thiamine monophosphate (TMP), holds a critical position in the intricate network of thiamine homeostasis. This technical guide provides an in-depth exploration of this compound's function as a key intermediate in thiamine metabolism. It covers the enzymatic synthesis and degradation of TMP, its role in the broader metabolic pathway, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering both foundational knowledge and practical experimental guidance.

Introduction

Thiamine is a water-soluble vitamin essential for all living organisms.[1][2] In its pyrophosphorylated form, thiamine pyrophosphate (TPP), it acts as a crucial coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[1][3] The metabolic pathway of thiamine involves a series of phosphorylation and dephosphorylation steps, with this compound (TMP) serving as a key intermediate.[4] Although often considered biologically inactive in a coenzymatic capacity, TMP is central to the synthesis of TPP and the overall regulation of intracellular thiamine levels.[4] Understanding the kinetics and regulation of TMP metabolism is vital for elucidating the mechanisms of thiamine deficiency-related diseases and for the development of therapeutic interventions.

This compound in the Metabolic Pathway

This compound is positioned at the crossroads of thiamine metabolism. It is formed from thiamine and is the direct precursor to the active coenzyme, thiamine pyrophosphate. Additionally, it is an intermediate in the catabolism of TPP.

Synthesis of this compound

In most bacteria and eukaryotes, the primary route to TPP synthesis from free thiamine does not proceed via a free TMP intermediate. Instead, thiamine is directly converted to TPP by the enzyme thiamine pyrophosphokinase (TPK) , which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.[5]

However, TMP can be synthesized through other pathways. In some bacteria, such as E. coli, thiamine kinase (ThiK) can phosphorylate thiamine to TMP.[1] Furthermore, TMP is an intermediate in the de novo synthesis of thiamine in organisms that can produce the vitamin.[1]

Conversion of this compound to Thiamine Pyrophosphate

In organisms where TMP is synthesized, it is subsequently phosphorylated to TPP by the enzyme This compound kinase (ThiL) , a reaction that is particularly important in prokaryotes.[6]

Degradation of Thiamine Pyrophosphate to this compound

This compound is a product of the hydrolysis of TPP. This dephosphorylation is carried out by various phosphatases. The subsequent dephosphorylation of TMP to free thiamine is catalyzed by thiamine monophosphatase , which can be a specific enzyme or a function of broader-acting phosphatases like alkaline phosphatase.[4][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Thiamine Pyrophosphokinase (TPK)

| Organism/Tissue | Substrate | K_m_ (µM) | V_max_ | K_i_ for ThDP (µM) | Inhibition Type | Reference(s) |

| Mouse (recombinant) | Thiamine | 0.25 - 1 | - | ~0.4 | Non-competitive | [8][9] |

| Mouse (recombinant) | ATP | - | - | - | - | [8][9] |

| Human (recombinant) | Thiamine | - | - | - | - | [10] |

| Human (recombinant) | ATP | - | - | - | - | [10] |

Table 2: Kinetic Parameters of Thiamine Monophosphatase

| Organism/Tissue | Enzyme | Substrate | K_m_ (mM) | Reference(s) |

| Chicken Liver | Alkaline Phosphatase | TMP | 0.6 | [7] |

| Chicken Liver | Soluble TMPase | TMP | 0.7 | [7] |

Table 3: Intracellular Concentrations of Thiamine Esters

| Sample Type | Thiamine (nmol/L) | This compound (nmol/L) | Thiamine Diphosphate (nmol/L) | Total Thiamine (nmol/L) | Reference(s) |

| Human Whole Blood (Healthy) | - | - | 114 (70-179) | 125 (75-194) | [11] |

| Human Plasma | 10-20 | Low amounts | Not detected | - | [12] |

| Rat Brain | - | - | Highest in mitochondria and synaptosomes | - | [13] |

Experimental Protocols

Quantification of Thiamine and its Phosphate Esters by HPLC

This protocol describes a common method for the analysis of thiamine, TMP, and TPP in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization to thiochrome.[14][15][16]

Materials and Reagents:

-

Thiamine hydrochloride, this compound (TMP), Thiamine diphosphate (TPP) standards

-

Trichloroacetic acid (TCA)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Deionized water

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in 10% TCA.

-

For blood samples, use whole blood and precipitate proteins with TCA.[11]

-

Vortex and centrifuge to pellet proteins.

-

Collect the supernatant.

-

-

Pre-column Derivatization:

-

To an aliquot of the supernatant or standard, add an equal volume of a freshly prepared solution of potassium ferricyanide in NaOH.[14]

-

This reaction, which forms the fluorescent thiochrome derivatives, is rapid.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and methanol mixture.

-

Detect the thiochrome derivatives using a fluorescence detector with an excitation wavelength of approximately 375 nm and an emission wavelength of around 435 nm.[15]

-

-

Quantification:

-

Identify and quantify the peaks corresponding to thiamine, TMP, and TPP based on the retention times and peak areas of the standards.

-

Enzymatic Assay for Thiamine Pyrophosphokinase (TPK) Activity

This assay measures the activity of TPK by quantifying the amount of TPP produced over time.

Materials and Reagents:

-

Thiamine

-

ATP

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Enzyme preparation (e.g., tissue homogenate, purified enzyme)

-

Reagents for TPP quantification (e.g., by HPLC as described above, or a coupled enzyme assay)

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and thiamine.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Termination and Analysis:

-

Stop the reaction (e.g., by adding TCA).

-

Quantify the TPP formed using a suitable method, such as HPLC.

-

Enzyme activity is calculated based on the rate of TPP formation.

-

Signaling Pathways and Logical Relationships

Thiamine Metabolism Pathway

The following diagram illustrates the central role of this compound in the overall thiamine metabolic pathway.

Caption: Overview of thiamine metabolism highlighting the intermediate role of TMP.

Regulation of Thiamine Pyrophosphokinase (TPK)

The activity of TPK is a key regulatory point in thiamine metabolism, notably through feedback inhibition by its product, TPP.

Caption: Feedback inhibition of Thiamine Pyrophosphokinase (TPK) by Thiamine Pyrophosphate (TPP).

Experimental Workflow for Thiamine Ester Analysis

The following diagram outlines the general workflow for the quantification of thiamine esters in biological samples.

Caption: General experimental workflow for the HPLC analysis of thiamine esters.

Conclusion

This compound, while not a coenzyme itself, is a pivotal intermediate in the metabolic pathways that govern the cellular availability of the essential coenzyme, thiamine pyrophosphate. Its formation and degradation are tightly regulated, and its concentration can be a valuable indicator of metabolic flux within the thiamine pathway. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate roles of TMP and the broader aspects of thiamine metabolism. Further research into the specific regulation of TMP-metabolizing enzymes and the compartmentalization of thiamine esters will undoubtedly provide deeper insights into cellular bioenergetics and the pathophysiology of thiamine-related disorders.

References

- 1. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of thiamin and thiamin phosphate esters in human blood, plasma and urine after 50 mg intravenously or orally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Thiamine diphosphokinase - Wikipedia [en.wikipedia.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. [Identification of this compound hydrolyzing enzymes in chicken liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcellular localization and compartmentation of thiamine derivatives in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. j-jabs.umin.jp [j-jabs.umin.jp]

The Unseen Influence: A Technical Guide to the Non-Coenzyme Roles of Thiamine Monophosphate in Neurons

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Thiamine (Vitamin B1) is universally recognized for the critical coenzyme function of its diphosphate derivative, thiamine diphosphate (ThDP), in central energy metabolism. However, a growing body of evidence reveals that thiamine and its phosphorylated forms, including thiamine monophosphate (ThMP), exert non-coenzyme functions within the nervous system. These roles, independent of catalysis, involve the direct modulation of neuronal proteins, participation in signaling cascades, and regulation of gene expression, offering a new frontier for understanding neuronal function and developing novel therapeutic strategies for neurological disorders. This technical guide provides a comprehensive overview of the currently understood non-coenzyme roles of the thiamine family in neurons, with a specific focus on the emerging, yet less defined, functions of ThMP. We consolidate available quantitative data, present detailed experimental protocols for investigation, and visualize key pathways to facilitate further research in this promising area.

Introduction: Beyond the Coenzyme Paradigm

For over a century, the essential role of thiamine in the brain has been attributed almost exclusively to the function of ThDP as a coenzyme for key enzymes like the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (OGDHC), and transketolase (TKT).[1] These enzymes are fundamental to cerebral glucose metabolism and the synthesis of neurotransmitters and nucleic acids.[2][3] Consequently, thiamine deficiency leads to severe neurological disorders such as Wernicke-Korsakoff syndrome, highlighting the brain's exquisite vulnerability to metabolic disruption.[4][5]

However, this canonical view is incomplete. The presence of other thiamine derivatives, such as this compound (ThMP) and thiamine triphosphate (ThTP), which cannot substitute for ThDP as a coenzyme, strongly suggests they possess distinct biological functions.[2] Research now indicates that thiamine and its esters engage in non-coenzyme activities, acting as signaling molecules and allosteric regulators that can influence neuronal excitability, synaptic transmission, and cellular stress responses.[6][7][8] While much of the research has focused on thiamine and ThTP, ThMP is a key intermediate in thiamine metabolism, and its potential for independent regulatory functions is a subject of increasing interest. This guide will synthesize the evidence for these non-canonical roles and provide a framework for future investigation.

Allosteric Regulation of Neuronal Enzymes

One of the most compelling non-coenzyme functions of thiamine derivatives is the allosteric regulation of key metabolic enzymes that do not use ThDP as a coenzyme. This positions thiamine compounds as metabolic sensors that can modulate pathway flux independently of their catalytic roles.

Kinetic studies have identified several brain enzymes as targets for allosteric regulation by thiamine and its phosphate esters.[8] These include malate dehydrogenase and glutamate dehydrogenase, crucial components of the malate-aspartate shuttle, and pyridoxal kinase, the primary enzyme responsible for synthesizing the active form of vitamin B6 (pyridoxal-5'-phosphate), another vital coenzyme for neurotransmitter synthesis.[8][9] While ThTP and ThDP are often cited as the primary effectors, the contribution of ThMP is an active area of investigation.[8]

Signaling Pathway for Allosteric Regulation

The diagram below illustrates the proposed mechanism by which thiamine derivatives, acting as allosteric modulators, can influence major metabolic hubs within a neuron.

Quantitative Data on Allosteric Regulation

While specific data for ThMP is limited, the following table summarizes known kinetic parameters for the regulation of human pyridoxal kinase (hPdxK) by thiamine and ThDP. This provides a baseline for comparative studies involving ThMP.

| Effector Molecule | Target Enzyme | Effect | Apparent Ki / Ka (µM) | Reference |

| Thiamine | hPdxK | Inhibition | 250 ± 30 | [9] |

| Thiamine Diphosphate (ThDP) | hPdxK | Inhibition | 100 ± 15 | [9] |

| Thiamine Triphosphate (ThTP) | hPdxK (Mg2+-dependent) | Inhibition | Not specified | [9] |

| Thiamine Triphosphate (ThTP) | hPdxK (Zn2+-dependent) | Activation | Not specified | [9] |

Modulation of Neuronal Ion Channels and Synaptic Transmission

Beyond enzyme regulation, thiamine derivatives are implicated in the direct modulation of ion channel function and synaptic transmission, processes fundamental to neuronal communication.[3] Early research suggested a role for thiamine in cholinergic neurotransmission, independent of its coenzyme function in acetylcholine synthesis.[6] This includes effects on axonal conductance and the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline.[3]

While the precise molecular targets are still being elucidated, evidence points towards the modulation of ion channels that govern neuronal excitability and neurotransmitter release.[10][11] Thiamine triphosphate (ThTP) has been shown to phosphorylate rapsyn, a protein associated with the acetylcholine receptor, and thiamine can interact with the TAS2R1 receptor, leading to the activation of synaptic ion currents.[7] The potential for ThMP to interact directly with channel proteins or associated regulatory subunits remains a compelling hypothesis that warrants further investigation.

Workflow for Investigating ThMP Effects on Synaptic Transmission

The following diagram outlines a typical experimental workflow to assess the impact of ThMP on synaptic activity using electrophysiology.

Regulation of Gene Expression

A nascent area of research is the potential for thiamine derivatives to influence neuronal function by regulating gene expression. This could occur through direct interaction with transcriptional regulators or by modulating signaling cascades that converge on the nucleus. The non-coenzyme regulatory binding of thiamine compounds has been demonstrated for the transcriptional regulator p53 and poly(ADP-ribose) polymerase (PARP).[7]

Activity-dependent gene expression is crucial for long-term synaptic plasticity and memory formation.[12][13] Signaling pathways initiated by calcium influx lead to the activation of transcription factors and the expression of genes that remodel synapses.[12] If ThMP can modulate ion channel activity or intracellular signaling, it could indirectly influence these transcriptional programs. A direct role, perhaps involving nuclear thiamine-binding proteins, is also plausible and represents an exciting avenue for future research.[2][14]

Hypothesized Signaling to the Nucleus

This diagram illustrates a hypothetical pathway where ThMP could influence gene expression, either through modulation of surface channels or via direct intracellular signaling.

Experimental Protocols

Advancing our understanding of ThMP's non-coenzyme roles requires robust and specific experimental methodologies. Below are detailed protocols adapted from studies on thiamine derivatives, which can be specifically applied to investigate ThMP.

Protocol 1: Affinity Chromatography to Identify ThMP-Binding Proteins from Neuronal Lysates

This protocol aims to identify proteins from brain tissue that directly bind to ThMP.

-

Matrix Preparation:

-

Covalently couple ThMP to an activated sepharose resin (e.g., NHS-activated Sepharose 4 Fast Flow) according to the manufacturer's instructions. This will create a ThMP-affinity column.

-

Prepare a control column using deactivated sepharose beads (mock column) to identify non-specific binders.

-

-

Neuronal Lysate Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., cortex, hippocampus) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (soluble protein lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

Affinity Chromatography:

-

Equilibrate both the ThMP-affinity column and the mock column with lysis buffer.

-

Load 5-10 mg of the soluble protein lysate onto each column.

-

Wash the columns extensively with 10-20 column volumes of lysis buffer to remove unbound proteins.

-

Elute the bound proteins using a high-salt buffer (e.g., lysis buffer + 1 M NaCl) or by competitive elution with a high concentration of free ThMP (e.g., 10 mM ThMP in lysis buffer).

-

-

Protein Identification:

-

Concentrate the eluted fractions.

-

Separate the proteins by SDS-PAGE and visualize with Coomassie Blue or silver staining.

-

Excise protein bands that are present in the ThMP-column eluate but absent or significantly reduced in the mock-column eluate.

-

Identify the proteins using mass spectrometry (LC-MS/MS).

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the direct effects of ThMP on neuronal membrane properties and synaptic currents.

-

Slice Preparation:

-

Anesthetize an animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold ACSF.

-

Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at 30-32°C.

-

Visualize neurons using DIC optics.

-

Prepare patch pipettes (3-6 MΩ resistance) filled with an internal solution appropriate for the desired recording (e.g., for voltage-clamp of excitatory currents, in mM: 135 CsMeSO3, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314; pH adjusted to 7.25 with CsOH).

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

-

Data Acquisition:

-

To measure direct membrane effects: In current-clamp mode, record the resting membrane potential and input resistance. Apply depolarizing current steps to elicit action potentials.

-

To measure synaptic currents: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

-

Record a stable baseline for 5-10 minutes.

-

Switch the perfusion to ACSF containing the desired concentration of ThMP (e.g., 1 µM to 1 mM) and record for 10-15 minutes.

-

Perform a washout by perfusing with normal ACSF for 10-15 minutes to test for reversibility.

-

-

Analysis:

-

Analyze changes in resting membrane potential, action potential firing frequency, and input resistance.

-

Detect and analyze synaptic events to determine changes in their frequency, amplitude, and kinetics (rise and decay times).

-

Conclusion and Future Directions

The non-coenzyme functions of this compound and its related derivatives represent a paradigm shift in our understanding of this essential vitamin's role in the nervous system. Evidence, though still emerging, points towards a complex regulatory network where these molecules act as allosteric modulators, signaling agents, and potential regulators of gene expression. These activities are distinct from, but may be integrated with, the canonical coenzyme role of ThDP, providing a multi-layered system for maintaining neuronal homeostasis.

For researchers and drug development professionals, this field offers significant opportunities. Key future objectives should include:

-

Deconvoluting the specific roles of ThMP: It is critical to design experiments that can distinguish the effects of ThMP from those of thiamine, ThDP, and ThTP.

-

Identifying specific molecular targets: Unbiased screening approaches, such as the affinity chromatography protocol outlined above, are needed to identify the direct binding partners of ThMP in neurons.

-

Elucidating signaling pathways: Once targets are identified, the downstream signaling consequences of ThMP binding must be mapped.

-

Translational relevance: Investigating how the non-coenzyme functions of thiamine derivatives are altered in neurodegenerative and psychiatric disorders could unveil novel therapeutic targets. High-dose thiamine therapy has shown mild benefits in some Alzheimer's patients, and understanding these non-coenzyme mechanisms may explain such effects and lead to more targeted interventions.[15]

By embracing this expanded view of thiamine neurobiology, the scientific community can unlock new insights into the intricate regulation of neuronal function and pave the way for innovative treatments for a range of debilitating brain disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. search.lib.jmu.edu [search.lib.jmu.edu]

- 10. Modulation of Ion Channels in the Axon: Mechanisms and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Ion Channels in the Axon: Mechanisms and Function [frontiersin.org]

- 12. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mapping Gene Expression in Excitatory Neurons during Hippocampal Late-Phase Long-Term Potentiation [frontiersin.org]

- 14. core.ac.uk [core.ac.uk]

- 15. Brain thiamine, its phosphate esters, and its metabolizing enzymes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Cog: Thiamine Monophosphate in the Machinery of Central Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is a cornerstone of cellular bioenergetics, indispensable for the metabolism of carbohydrates and amino acids. Its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for key enzymes in central carbon metabolism. While the spotlight has historically shone on TPP, the role of its precursor and breakdown product, thiamine monophosphate (TMP), has remained largely in the shadows. This technical guide aims to illuminate the current understanding of TMP's position within the intricate network of central carbon metabolism. Although direct allosteric regulation of metabolic pathways by TMP has not been established, its importance lies in being a key intermediate in the synthesis and degradation of TPP, thereby indirectly influencing metabolic flux. This document provides a comprehensive overview of TMP's biochemistry, its metabolic context, quantitative data on its cellular presence, and detailed experimental protocols for its study.

The Metabolic Context of this compound

This compound is a phosphate ester of thiamine.[1] Its primary roles in cellular metabolism are as an intermediate in the de novo synthesis and salvage pathways of thiamine, and as a product of TPP hydrolysis.[1][2] The physiological function of TMP itself has not been fully elucidated, and it is generally considered to be biologically inactive within the cell.[1][3]

Synthesis of this compound

In organisms capable of de novo thiamine synthesis, such as bacteria and plants, TMP is formed through the condensation of a pyrimidine pyrophosphate (HMP-PP) and a thiazole phosphate (THZ-P) by the enzyme thiamine phosphate synthase.[4]

TMP as a Precursor to Thiamine Pyrophosphate (TPP)

TMP is a direct precursor to the vital coenzyme TPP. The phosphorylation of TMP to TPP is catalyzed by the enzyme thiamine-phosphate kinase.[5] This final phosphorylation step is crucial for generating the active form of thiamine that participates in central carbon metabolism.

Degradation of TPP and Formation of TMP

The hydrolysis of TPP, the active coenzyme, yields TMP. This dephosphorylation is carried out by various phosphatases.[6][7] This process is part of the turnover of TPP and the overall homeostasis of thiamine derivatives in the cell.

Thiamine Salvage Pathway

Cells can recycle thiamine and its derivatives through salvage pathways. These pathways are crucial for maintaining the intracellular thiamine pool, especially in organisms that cannot synthesize it de novo.[8][9][10] Degraded forms of thiamine can be re-routed into the main synthesis pathway, leading to the formation of TMP and subsequently TPP.

Quantitative Data on Thiamine Derivatives

The cellular concentrations of thiamine and its phosphorylated derivatives can vary depending on the organism, tissue type, and metabolic state. The following table summarizes representative quantitative data found in the literature.

| Analyte | Sample Matrix | Organism/Cell Type | Concentration Range | Reference(s) |

| This compound (TMP) | Whole Blood | Human | 3 - 15.625 nmol/L | [11][12] |

| Brain Tissue (Rat) | Rat | 25 - 250 ng/mL | [13] | |

| Plasma | Rat | ~64% of total plasma thiamine | [1] | |

| Thiamine Diphosphate (TPP) | Whole Blood | Human | 70 - 180 nmol/L | [11][12] |

| Brain Tissue (Rat) | Rat | 100 - 1000 ng/mL | [13] | |

| Thiamine (Free) | Whole Blood | Human | 1.563 - 100 nmol/L | [11] |

| Brain Tissue (Rat) | Rat | 20 - 150 ng/mL | [13] |

Experimental Protocols

Accurate quantification of this compound and other thiamine derivatives is essential for understanding their roles in metabolism. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common and reliable methods.

Sample Preparation from Whole Blood for HPLC-MS/MS Analysis

This protocol is adapted from a single-step method for the simultaneous quantification of thiamine and its phosphate esters.[11]

-

Deproteinization: To a 100 µL whole blood sample, add an appropriate volume of a deproteinizing agent (e.g., perchloric acid or trichloroacetic acid).

-